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Abstract

Nitrosyl iodide (INO) is a reactive nitrogen species that holds potential as a reagent in organic
synthesis. Due to its inherent instability, in situ generation provides a practical and safe
approach for its utilization. These application notes detail protocols for the in situ generation of
nitrosyl iodide and its primary application in the diazotization-iodination of aromatic amines to
furnish aryl iodides. Additionally, emerging applications in the functionalization of alkenes and
alkynes are discussed.

Introduction

Nitrosyl iodide is a transient electrophilic species that can be effectively generated in situ from
stable and readily available precursors. The most common method for synthetic applications
involves the reaction of a nitrite salt with an iodide salt under acidic conditions. This approach
circumvents the challenges associated with the handling of the unstable nitrosyl iodide,
making it an attractive methodology for various synthetic transformations. The primary and
most well-documented application is the one-pot diazotization of primary aromatic amines and
subsequent conversion to aryl iodides, which are valuable intermediates in cross-coupling
reactions and medicinal chemistry.
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Nitrosyl iodide can be generated in situ primarily through two methods. For gas-phase
studies, the direct reaction of nitric oxide and iodine is employed. However, for applications in
synthetic organic chemistry, the reaction of a nitrite salt with an iodide salt in the presence of an
acid is the preferred method.

General Reaction:
NaNO:2 + K| + 2H* - INO + Na* + K+ + H20

The acid protonates the nitrite ion to form nitrous acid (HNOz2), which is in equilibrium with the
nitrosonium ion (NO*). The nitrosonium ion then reacts with the iodide ion to generate nitrosyl
iodide.

Application in the Synthesis of Aryl lodides via
Diazotization-lodination

A significant application of in situ generated nitrosyl iodide is in the Sandmeyer-type synthesis
of aryl iodides from primary aromatic amines. This one-pot procedure involves the diazotization
of the amine followed by the introduction of iodine.

General Mechanism

The reaction proceeds through the initial formation of nitrosyl iodide. The aromatic amine then
attacks the nitrosonium ion (in equilibrium with nitrosyl iodide) to form a diazonium salt. The
diazonium salt subsequently reacts with the iodide ion to yield the corresponding aryl iodide
with the liberation of nitrogen gas.
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Caption: Mechanism of diazotization-iodination using in situ generated nitrosyl iodide.

Experimental Protocols

Protocol 1: Diazotization-lodination using NaNO2/Kl/p-TsOH in Acetonitrile[1][2]

This protocol is effective for a wide range of aromatic amines, including those with both
electron-donating and electron-withdrawing substituents.

e Reagents and Equipment:

Aromatic amine

[¢]

[¢]

p-Toluenesulfonic acid monohydrate (p-TsOH-H20)

o

Sodium nitrite (NaNO2)

o

Potassium iodide (Kl)

[¢]

Acetonitrile (MeCN)
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o Water

o Sodium bicarbonate (NaHCOs) solution
o Sodium thiosulfate (Na2S20s3) solution
o Round-bottom flask

o Magnetic stirrer

o Ice bath

e Procedure:

o To a solution of p-TsOH-H20 (3.0 mmol) in acetonitrile (12 mL), add the aromatic amine
(2.0 mmol).

o Cool the resulting suspension to 10-15 °C in an ice bath.
o Gradually add a solution of NaNO2z (2.0 mmol) and Kl (2.5 mmol) in water (1.8 mL).

o Sitir the reaction mixture for 10 minutes at 10-15 °C, then allow it to warm to room
temperature and stir for the time indicated in Table 1.

o Upon completion (monitored by TLC), add water (50 mL).

o Neutralize the mixture with 1 M NaHCOs solution to a pH of 9-10.

o Add 2 M Na2S20s3 solution (6 mL) to quench any remaining iodine.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography if necessary.

Protocol 2: Solvent-Free Diazotization-lodination using Silica Sulfuric Acid[3]
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This method offers an environmentally friendly alternative by avoiding the use of organic
solvents during the reaction.

» Reagents and Equipment:

Aromatic amine

o

o Silica sulfuric acid
o Sodium nitrite (NaNO3z)
o Potassium iodide (KI)
o Water
o Ethyl acetate
o Sodium sulfite (Na2S0Os) solution
o Mortar and pestle
e Procedure:

o In a mortar, grind the aromatic amine (2.0 mmol), silica sulfuric acid (1.35 g), and NaNO2
(4.0 mmol) with a pestle for a few minutes to obtain a homogeneous mixture.

o Gradually add a few drops of water and continue grinding for 10-20 minutes until gas
evolution ceases.

o Add KI (5.0 mmol) to the diazonium salt mixture and continue grinding for 10 minutes.
o Dilute the mixture with ethyl acetate (12 mL) and stir vigorously.
o Filter the mixture and extract the residue with ethyl acetate (3 x 12 mL).

o Wash the combined organic layers with 10% aqueous Na=SOs solution and dry over
anhydrous NazSOa.

o Filter and concentrate the solvent to obtain the crude product.
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o Purify by recrystallization or column chromatography as needed.

Quantitative Data

The yields of aryl iodides obtained from various aromatic amines using the NaNO2z/Kl/p-TsOH
in acetonitrile protocol are summarized in Table 1.

Aromatic . . .

Entry . Time (min) Product Yield (%)

Amine

1 Aniline 30 lodobenzene 85
1-lodo-4-

2 4-Methylaniline 30 90
methylbenzene

- 1-lodo-4-

3 4-Methoxyaniline 40 88

methoxybenzene
N 1-Chloro-4-

4 4-Chloroaniline 60 ) 82
iodobenzene
1-Bromo-4-

5 4-Bromoaniline 60 ) 80
iodobenzene
1-lodo-4-

6 4-Nitroaniline 60 ) 75
nitrobenzene

2-Aminobenzoic 2-lodobenzoic

7 , 50 _ 70

acid acid
) - 1,3-Diethyl-2-

8 2,6-Diethylaniline 90 ) 75

iodobenzene

Table 1. Synthesis of Aryl lodides via Diazotization-lodination.

Emerging Applications: Functionalization of Alkenes
and Alkynes

While less established than the diazotization-iodination reaction, the in situ generation of
nitrosyl species from NaNO:z and KIl is finding applications in the functionalization of

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14621043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

unsaturated carbon-carbon bonds. One such example is the nitration of alkenes and alkynes.

Proposed Mechanism for Alkene Nitration

In a system employing NaNO3, Kl, and an oxidant like Oxone®, it is proposed that nitrosyl

iodide may be an intermediate. This reactive species can add across the double bond of an

alkene to form a B-iodo-nitrosoalkane. Subsequent oxidation and elimination steps can then

lead to the formation of a nitroalkene.

In Situ Generation
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Caption: Proposed pathway for the nitration of alkenes involving in situ generated reactive

species.

Experimental Protocol: Nitration of Styrene Derivatives

The following is a representative protocol for the nitration of styrene derivatives using a

NaNO2/KI/Oxone® system.

e Reagents and Equipment:

o Styrene derivative

o Sodium nitrite (NaNO32)
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o Potassium iodide (KI)

o Oxone® (2KHSOs-KHSO4-K2S04)
o Acetonitrile (MeCN)

o Water

o Round-bottom flask

o Magnetic stirrer

e Procedure:

o In a round-bottom flask, dissolve the styrene derivative (1.0 mmol), NaNO:z (2.0 mmaol),
and Kl (1.0 mmol) in a mixture of acetonitrile and water.

o To this solution, add Oxone® (2.0 mmol) portion-wise over 10 minutes.

o Stir the reaction mixture at room temperature until the starting material is consumed
(monitored by TLC).

o Quench the reaction with an aqueous solution of sodium thiosulfate.
o Extract the product with an appropriate organic solvent.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography.

Quantitative Data

The yields of nitroalkenes from various styrene derivatives are presented in Table 2.
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Entry Alkene Product Yield (%)
1 Styrene B-Nitrostyrene 78
1-Chloro-4-(2-
2 4-Chlorostyrene o 75
nitrovinyl)benzene
1-Methyl-4-(2-
3 4-Methylstyrene o 72
nitrovinyl)benzene
) 1-Nitro-3-(2-
4 3-Nitrostyrene 80

nitrovinyl)benzene

Table 2: Nitration of Styrene Derivatives.

Safety Precautions

¢ Nitrosyl compounds and diazonium salts can be unstable and potentially explosive,

especially when isolated in a dry state. It is crucial to perform these reactions in a well-

ventilated fume hood and to avoid the isolation of diazonium intermediates.

e Acids such as p-toluenesulfonic acid are corrosive. Appropriate personal protective

equipment (gloves, safety glasses) should be worn.

e Reactions involving the in situ generation of nitrosyl iodide may release nitrogen oxides,

which are toxic. Ensure adequate ventilation.

Conclusion

The in situ generation of nitrosyl iodide offers a convenient and effective method for the

synthesis of aryl iodides from aromatic amines. The protocols provided are robust and

applicable to a wide range of substrates. Furthermore, emerging research suggests the

potential for in situ generated nitrosyl species in the functionalization of alkenes and alkynes,

opening new avenues for synthetic exploration. Researchers are encouraged to explore these

methods, keeping in mind the necessary safety precautions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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